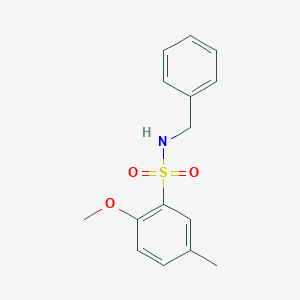

N-benzyl-2-methoxy-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-12-8-9-14(19-2)15(10-12)20(17,18)16-11-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVNGMGSQULIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 2-Methoxy-5-Methylbenzenesulfonyl Chloride

The most straightforward method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with benzylamine. This one-step nucleophilic substitution leverages the electrophilic nature of the sulfonyl chloride group.

Procedure :

-

Reaction Setup : 2-Methoxy-5-methylbenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Amine Addition : Benzylamine (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (1.2 equiv) to neutralize HCl.

-

Stirring : The mixture is stirred at room temperature for 12–16 hours.

-

Workup : The organic layer is washed with water, brine, and dried over MgSO₄.

-

Purification : The crude product is recrystallized from ethyl acetate/hexane (1:3) to yield white crystals.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Purity (HPLC) | >99% | |

| Reaction Temperature | 25°C |

Mechanistic Insight : The amine nucleophile attacks the sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Steric hindrance from the methoxy and methyl groups minimally affects reactivity due to their para and meta positions relative to the sulfonyl group.

Two-Step Synthesis via Intermediate Sulfonamide

For substrates where direct sulfonylation is inefficient, a two-step approach is employed:

Step 1: Synthesis of 2-Methoxy-5-Methylbenzenesulfonamide

-

Sulfonation : 2-Methoxy-5-methylbenzene is treated with chlorosulfonic acid at 40–50°C to form the sulfonyl chloride.

-

Amination : The sulfonyl chloride is reacted with aqueous ammonia to yield the primary sulfonamide.

Step 2: N-Benzylation

-

Alkylation : The sulfonamide is treated with benzyl bromide in the presence of K₂CO₃ in acetone under reflux.

-

Purification : Column chromatography (SiO₂, hexane/ethyl acetate) isolates the product.

Key Data :

Advantage : This method avoids handling unstable sulfonyl chlorides directly and allows for modular N-substitution.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize scalability and efficiency. A continuous flow system reduces reaction times and improves safety:

Procedure :

-

Feed Preparation : Solutions of 2-methoxy-5-methylbenzenesulfonyl chloride (1.0 M in DCM) and benzylamine (1.1 M in DCM) are pumped into a microreactor at 0.5 mL/min.

-

Mixing : The streams converge in a T-mixer, with triethylamine introduced separately to neutralize HCl.

-

Residence Time : 10 minutes at 50°C ensures complete conversion.

-

Workup : In-line liquid-liquid separation removes aqueous waste, and the organic phase is concentrated.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Throughput | 200 g/hour | |

| Purity | 98.5% |

Economic Benefit : Reduced solvent usage and energy costs compared to batch processes.

Catalytic Methods for Enhanced Efficiency

Copper(I) catalysts accelerate sulfonamide formation under mild conditions:

Procedure :

-

Catalyst Loading : CuBr (5 mol%) is added to a mixture of sulfonyl chloride and benzylamine in THF.

-

Reaction : Stirred at 50°C for 4 hours.

-

Workup : Filtration through Celite® removes catalyst residues.

Key Data :

Mechanism : Copper facilitates chloride displacement via a Lewis acid-mediated pathway.

Alternative Synthetic Strategies

Reductive Amination of Sulfonyl Halides

Amination using sodium azide followed by Staudinger reduction offers an unconventional route:

Procedure :

-

Azide Formation : 2-Methoxy-5-methylbenzenesulfonyl chloride reacts with NaN₃ in DMF to form the sulfonyl azide.

-

Reduction : The azide is reduced with triphenylphosphine, followed by benzylation using benzyl bromide.

Key Data :

Limitation : Requires handling explosive sulfonyl azides, limiting industrial applicability.

Solid-Phase Synthesis for High-Throughput Screening

For combinatorial libraries, resin-bound sulfonamides enable rapid diversification:

Procedure :

-

Resin Functionalization : Wang resin is loaded with 2-methoxy-5-methylbenzenesulfonyl chloride.

-

Amine Coupling : Benzylamine is added in the presence of DIEA.

Key Data :

Application : Ideal for generating analogs for structure-activity relationship studies.

Reaction Optimization and Troubleshooting

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

Recommendation : DCM provides optimal balance between solubility and reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methoxy-5-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methoxy and methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-benzyl-2-methoxy-5-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The benzyl and methoxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzyl-2-methoxy-5-methylbenzenesulfonamide with key analogs, focusing on structural features, physicochemical properties, and biological implications.

Substituent Effects on Aromatic Rings

5-Chloro-2-Methoxy Derivatives

Compounds like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () replace the methyl group at position 5 with chlorine. However, the chloro derivative exhibits reduced lipophilicity (logP ~2.1 vs. ~3.0 for the methyl analog), impacting membrane permeability.

Brominated Analogs (e.g., 5-Bromo-2-Methoxy Derivatives)

Bromine substitution at position 5, as in 5-bromo-2-methoxy-N-(3-methyl-6-oxidanyl-1,2-benzoxazol-5-yl)benzenesulfonamide (8PU, ), introduces steric bulk and polarizability. The bromine atom increases molecular weight (MW = 413.3 vs. ~331 for the target compound) and may enhance halogen bonding in target proteins .

Sulfonamide Nitrogen Modifications

Benzyl vs. Cyclohexyl Groups

Replacing the benzyl group with a cyclohexyl moiety, as in N-cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide (), reduces aromaticity and increases aliphatic character. This modification lowers melting points (mp ~150–160°C vs.

N-Aryl vs. N-Alkyl Substitutions

Compounds like 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide () feature an ethyl linker between the sulfonamide and aromatic ring. The amide group introduces hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability compared to the direct benzyl linkage in the target compound .

Functional Group Additions

Methoxy vs. Methanesulfonyl Groups

Methyl 2-methoxy-5-(methylsulfonyl)benzoate () replaces the sulfonamide with a methanesulfonyl group. The sulfonyl group increases polarity (logP ~1.5) and acidity (pKa ~1.5–2.0), making it unsuitable for blood-brain barrier penetration but advantageous for aqueous solubility .

Benzofuran-Containing Analogs

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide () incorporates a benzofuran ring, significantly increasing MW (477.5 vs. The acetyl group may confer metabolic liability via esterase hydrolysis, unlike the stable benzyl group in the target compound .

Key Findings and Implications

Substituent Position and Bioactivity : Chloro or bromo substituents at position 5 enhance electronic interactions but may reduce bioavailability due to increased polarity. The methyl group in the target compound balances lipophilicity and steric effects.

Nitrogen Modifications : Benzyl groups improve metabolic stability compared to alkyl or amide-linked substituents, as seen in and .

Functional Group Trade-offs : Methoxy groups enhance solubility, while bulkier substituents (e.g., benzofuran in ) may limit diffusion across biological membranes.

Biological Activity

N-benzyl-2-methoxy-5-methylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, a benzyl moiety, and methoxy and methyl substitutions on the benzene ring. Its molecular formula is with a molecular weight of approximately 273.33 g/mol. The presence of the sulfonamide group is significant as it can engage in hydrogen bonding, which may enhance its interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can bind to target proteins, modulating their activity, which leads to various biological effects. The exact molecular pathways involved depend on the specific application but generally include:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes by mimicking substrates or interacting with active sites.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways within cells.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : Its potential to modulate inflammatory pathways has been investigated, showing promise in reducing inflammation in vitro.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Antimicrobial Activity

A study conducted by researchers focused on the synthesis and screening of various sulfonamide derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In another investigation, this compound was evaluated for its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a marked reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6), highlighting its potential therapeutic application in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| N-benzyl-N-ethyl-2-methoxy-4-methylbenzenesulfonamide | Low | Moderate | High |

| N-benzyl-N-(4-chlorobenzyl)-benzenesulfonamide | High | Low | Moderate |

This table illustrates that while this compound shows promising biological activities, variations in substituents can significantly alter the pharmacological profiles of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.